

An In-depth Technical Guide to Cyanine5.5 Alkyne Chloride

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Compound of Interest

Compound Name: *Cyanine5.5 alkyne chloride*

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This guide provides a comprehensive overview of **Cyanine5.5 alkyne chloride**, a near-infrared fluorescent dye crucial for biomolecular labeling and imaging. It details the physicochemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a visual representation of the experimental workflow.

Core Properties of Cyanine5.5 Alkyne Chloride

Cyanine5.5 alkyne chloride is an alkyne-modified fluorescent dye that allows for its covalent attachment to azide-containing molecules through a highly efficient and specific click chemistry reaction.^{[1][2]} Its fluorescence in the near-infrared (NIR) spectrum makes it an ideal candidate for in vivo imaging and other applications where minimizing background fluorescence from biological tissues is critical.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	656.30 g/mol	[2][3][4]
Molecular Formula	C ₄₃ H ₄₆ ClN ₃ O	[2][3]
CAS Number	1628790-37-3	[2][3][5]
Excitation Wavelength (Ex)	~678 - 684 nm	[1][3][4]
Emission Wavelength (Em)	~694 - 710 nm	[1][3]
Extinction Coefficient (ε)	198,000 L·mol ⁻¹ ·cm ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	0.2	[4]
Solubility	Good in organic solvents (DMF, DMSO, acetonitrile); practically insoluble in water.	[2][4]

Experimental Protocol: Labeling of Azide-Modified Biomolecules

The following protocol details the methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to label azide-modified biomolecules with **Cyanine5.5 alkyne chloride**. This reaction is highly specific and efficient, proceeding under mild conditions, making it suitable for a wide range of biological applications. [5][6]

Materials Required:

- Azide-modified biomolecule (e.g., protein, DNA)
- Cyanine5.5 alkyne chloride**
- Copper(II) sulfate (CuSO₄)
- Reducing agent: Sodium ascorbate

- Copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) ion and protect the biomolecule.^{[7][8]}
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Organic co-solvent (e.g., DMSO) to dissolve the dye
- Purification system (e.g., size-exclusion chromatography or dialysis)

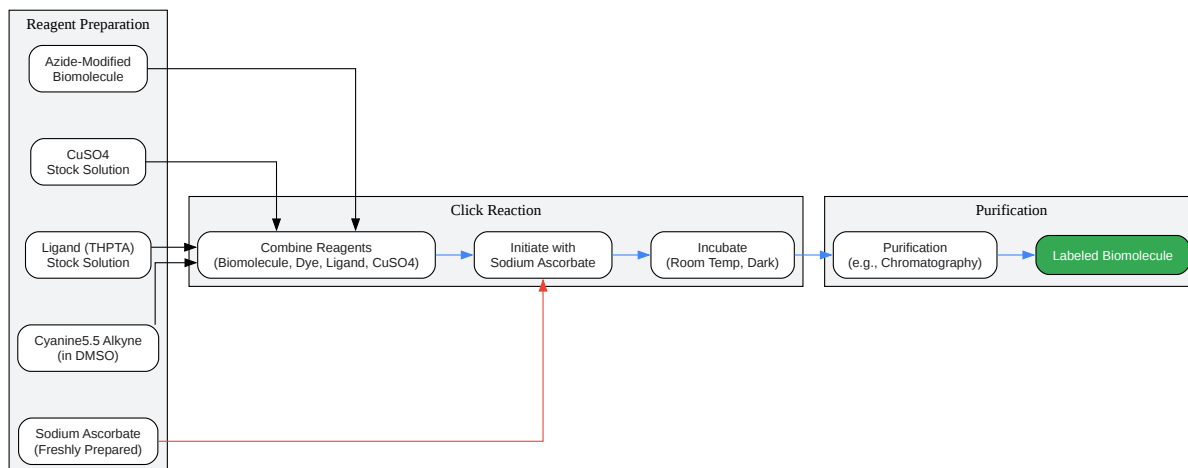
Procedure:

- Preparation of Stock Solutions:
 - Dissolve **Cyanine5.5 alkyne chloride** in DMSO to a final concentration of 10 mM.
 - Prepare a 20 mM stock solution of CuSO₄ in water.^[9]
 - Prepare a 100 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water.^[9]
 - Freshly prepare a 300 mM stock solution of sodium ascorbate in water immediately before use, as it is prone to oxidation.^[9]
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
 - Add the **Cyanine5.5 alkyne chloride** stock solution to the reaction mixture. The final concentration may range from 2 μM to 40 μM, which may require optimization.^[9]
 - Add the copper-chelating ligand solution to the mixture and vortex briefly.^[9]
 - Add the CuSO₄ solution and vortex again.^[9]
- Initiation and Incubation:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.^[9]
 - Vortex the reaction mixture thoroughly.

- Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.[\[7\]](#)[\[9\]](#)
- Purification:
 - Following incubation, purify the labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or ethanol precipitation for DNA.[\[1\]](#)[\[7\]](#)[\[10\]](#)

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for labeling an azide-modified biomolecule with **Cyanine5.5 alkyne chloride** using a CuAAC reaction.



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Caption: Workflow for labeling biomolecules with Cyanine5.5 alkyne via CuAAC.

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